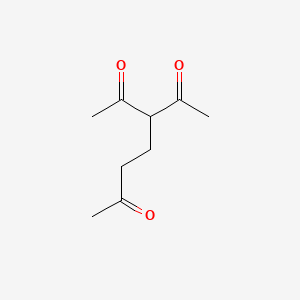

3-Acetylheptane-2,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-acetylheptane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-6(10)4-5-9(7(2)11)8(3)12/h9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZJIXZNJBCGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183473 | |

| Record name | 3-Acetylheptane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29214-57-1 | |

| Record name | 3-Acetyl-2,6-heptanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29214-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetylheptane-2,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029214571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29214-57-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetylheptane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetylheptane-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Acetylheptane 2,6 Dione

Established Synthetic Pathways for 3-Acetylheptane-2,6-dione

The construction of the this compound backbone is predominantly achieved through carbon-carbon bond-forming reactions that assemble the triketone structure.

Michael Addition Reactions for Carbon-Carbon Bond Formation

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as the most prominent and widely utilized method for synthesizing this compound. researchgate.netresearchgate.net This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry. unam.mxnih.gov In a typical synthesis of this compound, the enolate of acetylacetone (B45752) (the Michael donor) attacks methyl vinyl ketone (the Michael acceptor). rsc.org

The general mechanism involves three main steps:

Deprotonation: A base removes an acidic α-hydrogen from the acetylacetone to form a resonance-stabilized enolate.

Conjugate Addition: The nucleophilic enolate adds to the β-carbon of the electrophilic methyl vinyl ketone. researchgate.net

Protonation: The resulting enolate is protonated to yield the final 1,5-dicarbonyl product, this compound. researchgate.net

This pathway is highly effective for creating the 1,5-dicarbonyl structure inherent to the target molecule. researchgate.net

Table 1: Key Reactants in the Michael Addition for this compound Synthesis

| Role | Compound Name | Chemical Formula |

|---|---|---|

| Michael Donor | Acetylacetone | C₅H₈O₂ |

| Michael Acceptor | Methyl vinyl ketone | C₄H₆O |

| Product | This compound | C₉H₁₄O₃ |

Alternative Condensation Reactions for Triketone Construction

While the Michael addition is the most direct route, other condensation reactions are fundamental to the synthesis of related dione (B5365651) and triketone structures. For instance, the Knoevenagel condensation is another classic carbon-carbon bond-forming reaction, though it typically involves an active methylene (B1212753) compound and an aldehyde or ketone, often catalyzed by a base. nih.gov

Additionally, processes for synthesizing precursors like 2,6-heptanedione (B80457) have been described, such as the reaction of diketene (B1670635) with formaldehyde (B43269). acs.org The resulting dione can then potentially undergo further functionalization to introduce the 3-acetyl group. Intramolecular aldol (B89426) cyclization of heptane-2,6-dione is another related condensation reaction, though it leads to cyclic products rather than the target linear triketone. sioc-journal.cn However, for the specific construction of this compound, these alternative condensation pathways are less common compared to the highly efficient and direct Michael addition strategy.

Catalytic Strategies in this compound Synthesis

The efficiency and selectivity of the synthesis of this compound can be significantly enhanced through the use of catalysts. Both metal-based and optimized catalyst systems have been developed to improve reaction outcomes.

Metal-Catalyzed Methodologies for this compound Formation

Lewis acid catalysts are frequently employed to facilitate the Michael addition by activating the α,β-unsaturated ketone, making it more electrophilic.

Cerium Chloride (CeCl₃): Cerium(III) chloride is a notable catalyst for the synthesis of this compound. researchgate.net It is recognized for its utility in various organic syntheses, often used as its heptahydrate form (CeCl₃·7H₂O). unam.mxwiley-vch.de For reactions requiring anhydrous conditions, specific preparation methods are employed to dehydrate the salt. thieme-connect.com In the context of Michael additions, a specially prepared microsized cerium chloride-based catalyst has been shown to be highly effective for the reaction between β-diketones and vinyl ketones, yielding β,δ-triketones like this compound.

Ytterbium Triflate (Yb(OTf)₃): Ytterbium(III) trifluoromethanesulfonate, commonly known as ytterbium triflate, is a powerful, water-tolerant Lewis acid catalyst used in a wide array of organic reactions, including Friedel-Crafts acylations and various cycloadditions. researchgate.netunich.itscribd.comcore.ac.uk Its high catalytic activity, often requiring less than 10 mol%, and its ability to be recovered and reused make it an attractive option for promoting C-C bond formation. unich.it Studies have demonstrated the effectiveness of Yb(OTf)₃ in catalyzing Michael additions of dicarbonyl compounds to enones. rsc.orgresearchgate.netrsc.org While its broad utility in promoting similar transformations is well-established, specific, detailed studies on its application for the direct synthesis of this compound are not as extensively documented as those for cerium chloride.

Catalyst Development and Optimization for this compound Production

The performance of a catalyst is highly dependent on its physical and chemical properties. Research has focused on developing more efficient catalysts for the production of β,δ-triketones. A key finding is that the method of preparation for a cerium chloride-based catalyst plays a decisive role in its resulting catalytic activity. researchgate.net

One study detailed the preparation of a microsized cerium chloride-based catalyst that demonstrated high efficacy in the Michael addition of β-diketones to vinyl ketones. The optimization of this catalyst system highlights the importance of catalyst development in achieving high yields and reaction efficiency. Furthermore, a Russian patent describes a method for preparing a specific catalyst for obtaining this compound, indicating ongoing efforts in this area. acs.org The influence of impurities in the reaction medium, such as halide ions in ionic liquids, has also been shown to have a significant, often detrimental, effect on the catalytic activity of metal complexes like Ni(acac)₂, FeCl₃, and Yb(OTf)₃ in Michael additions. researchgate.net

Table 2: Effect of Catalyst System on Michael Addition of Acetylacetone to Methyl Vinyl Ketone

| Catalyst System | Solvent | Chloride Impurity | Time for Completion | Reference |

|---|---|---|---|---|

| Ni(acac)₂·2H₂O | [bmim]BF₄ | 0.62% | 5.0 h | researchgate.net |

| Ni(acac)₂·2H₂O | [bmim]BF₄ | 1.21% | 9.0 h | researchgate.net |

| Ni(acac)₂·2H₂O | [bmim]BF₄ | Halide-free | 2.0 h | researchgate.net |

| Yb(OTf)₃ | [bmim]BF₄ | Present | Reaction inhibited | researchgate.net |

Chemoenzymatic Approaches to this compound Synthesis

Chemoenzymatic synthesis, which integrates biological catalysts (enzymes) into chemical synthesis routes, is an emerging field offering high selectivity and environmentally benign reaction conditions. dtu.dkacs.org While direct chemoenzymatic synthesis of this compound is not yet widely reported, related transformations suggest its feasibility.

Lipases, a class of hydrolases, have shown "catalytic promiscuity" by effectively catalyzing C-C bond-forming reactions such as Michael additions, aldol condensations, and Knoevenagel condensations. researchgate.netwiley-vch.de For example, the lipase (B570770) from Thermomyces lanuginosus (Lipozyme TLIM) has been used to catalyze the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins and cyclohexenone. unam.mx Another study demonstrated that porcine pancreatic lipase (PPL) could catalyze Michael additions, with tertiary amide solvents enhancing the reaction by partially unfolding the enzyme and exposing basic amino acid residues that promote the catalysis. nih.govrsc.org

Furthermore, transaminases have been employed in the regioselective mono-amination of triketones, which are structurally related to this compound, showcasing the potential of enzymes to selectively modify complex carbonyl compounds. worktribe.com These examples serve as a proof-of-concept, indicating that a chemoenzymatic strategy, likely employing a lipase or a related enzyme, could be a viable and sustainable future pathway for the synthesis of this compound.

Acylase-Mediated Carbon-Carbon Bond Formation in Organic Media

A notable advancement in the synthesis of β-diketones, including this compound, involves the use of enzymes in non-aqueous environments. Research has demonstrated the promiscuous activity of a zinc-dependent D-aminoacylase from Escherichia coli in catalyzing carbon-carbon bond formation. nih.govrsc.org This enzyme, which naturally hydrolyzes N-acyl-D-amino acids, has been found to effectively catalyze the Michael addition of 1,3-dicarbonyl compounds to α,β-unsaturated ketones in organic media. rsc.org

The synthesis of this compound via this method is achieved through the Michael addition of acetylacetone to methyl vinyl ketone. rsc.org This biocatalytic approach is significant as it expands the application of hydrolases to include carbon-carbon bond-forming reactions, a key transformation in organic synthesis. The reaction proceeds efficiently in an organic solvent, highlighting the adaptability of enzymes to non-natural reaction conditions. rsc.org

Detailed studies have shown that among various 1,3-dicarbonyl compounds tested, acetylacetone exhibits the highest reactivity with methyl vinyl ketone under the catalysis of D-aminoacylase. rsc.org The initial reaction rate for the formation of what is effectively this compound was recorded to be as high as 60.4 mM h⁻¹. rsc.org This demonstrates a facile and effective biotransformation pathway for the synthesis of such diketones. rsc.org

| Feature | Description | Reference |

| Enzyme | D-aminoacylase from Escherichia coli | nih.govrsc.org |

| Reaction Type | Michael Addition | rsc.org |

| Reactants | Acetylacetone and Methyl Vinyl Ketone | rsc.org |

| Product | This compound | nih.gov |

| Key Finding | The enzyme exhibits promiscuous catalytic activity for C-C bond formation in organic media. | nih.govrsc.org |

| Initial Reaction Rate | Up to 60.4 mM h⁻¹ | rsc.org |

Novel and Emerging Synthetic Routes to this compound

Beyond biocatalysis, several other novel and emerging synthetic strategies are being explored for the preparation of β-diketones like this compound. These methods aim to improve efficiency, selectivity, and sustainability compared to classical approaches such as the Claisen condensation. nih.govbohrium.com

One area of development is the use of organocatalysis . Organocatalysts, which are small organic molecules, offer a metal-free alternative for promoting key chemical transformations. For instance, organocatalytic azide-ketone [3 + 2] cycloadditions represent a modern approach to synthesizing complex molecules, and the principles of organocatalytic enolization could be applied to the synthesis of functionalized diketones. researchgate.net

Flow chemistry is another emerging technology that is revolutionizing organic synthesis. By conducting reactions in continuous-flow reactors, it is possible to achieve better control over reaction parameters, improve safety, and facilitate scaling up. umontreal.caresearch.csiro.au While specific applications to this compound are not extensively documented, the synthesis of various organic compounds, including natural products and drug candidates, using multi-step continuous flow systems demonstrates the potential of this technology for producing complex molecules efficiently. umontreal.ca

Furthermore, advancements in traditional chemical synthesis continue to be made. For example, a published procedure for synthesizing 3-acetyl-3-substituted-heptane-2,6-diones involves the use of ferric chloride (FeCl₃·6H₂O) as a catalyst for the reaction between a β-diketone and methyl vinyl ketone. msu.ru While not strictly "novel" in the sense of being a new type of reaction, the optimization and application of such methods to specific targets like this compound and its derivatives contribute to the evolving landscape of synthetic chemistry.

These emerging routes, from organocatalysis to flow chemistry, represent the ongoing efforts to develop more sophisticated and efficient methods for the synthesis of important chemical intermediates like this compound.

Reactivity Profiles and Mechanistic Investigations of 3 Acetylheptane 2,6 Dione

Fundamental Reactivity Patterns of 3-Acetylheptane-2,6-dione as a Triketone

As a triketone, this compound possesses three electrophilic carbonyl carbons and multiple acidic α-hydrogens, which dictate its fundamental reactivity. The molecule contains two distinct 1,3-dicarbonyl systems: the acetyl group at position 3 relative to the ketone at position 2, and the same acetyl group relative to the ketone at position 6. This arrangement makes the compound particularly susceptible to reactions with nucleophiles.

The presence of multiple carbonyl groups allows this compound to participate in various condensation reactions. A notable example is its reaction with primary amines, which leads to the formation of β,β'-diketoenamines. nih.gov This spontaneous condensation reaction proceeds under mild, catalyst-free conditions, releasing water as the only byproduct, which is characteristic of "click" chemistry. nih.gov This reactivity makes the triketone moiety a useful functional handle in polymer chemistry for efficient diversification. nih.gov Furthermore, the structure is primed for intramolecular or intermolecular cyclization reactions, leading to the formation of diverse heterocyclic systems. nih.govnih.gov

Cyclization Reactions and Heterocycle Formation Involving this compound

The strategic placement of the three carbonyl groups in this compound facilitates its use as a precursor in the synthesis of complex cyclic molecules, including peroxides and pyrazoles.

The reaction of β,δ-triketones like this compound with hydrogen peroxide (H₂O₂) under acidic conditions provides a selective method for synthesizing complex tricyclic peroxides. nih.govmsu.ru This acid-catalyzed reaction is remarkable for its high selectivity; despite the potential for multiple peroxidation pathways and oligomerization, it yields a single major product. nih.govmsu.ru

The transformation involves the monoperoxidation of the two β-carbonyl groups (at positions 2 and 6) and the conversion of the central δ-carbonyl group (the acetyl group at position 3) into an acetal (B89532) moiety. nih.govmsu.ru This process results in a stable tricyclic structure containing a peroxide bridge, a monoperoxyacetal group, and an acetal group. nih.gov Strong acids such as sulfuric acid (H₂SO₄), perchloric acid (HClO₄), or tetrafluoroboric acid (HBF₄) are used in large amounts, acting as both catalysts and co-solvents. nih.govmsu.ru Boron trifluoride (BF₃) has also been shown to be an effective catalyst for this transformation. researchgate.net The resulting peroxides are stable and can be isolated in good to high yields, and the synthesis is scalable to gram quantities. nih.govmsu.ruresearchgate.net

The general success of this reaction highlights how the specific β,δ-positioning of the three carbonyl groups directs the reaction pathway towards the stable tricyclic peroxide, preventing other transformations in the reaction medium. msu.ru

Table 1: Yields of Tricyclic Peroxides from Various β,δ-Triketones This table is based on data for the acid-catalyzed reaction with H₂O₂. The structure of this compound corresponds to the entry where R¹ and R² are Methyl and R³ is Hydrogen.

The 1,3-dicarbonyl units within this compound are ideal substrates for the Knorr pyrazole (B372694) synthesis, a classic and efficient method for forming pyrazole rings. nih.govmdpi.com This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, typically in the presence of an acid or base catalyst. jk-sci.comslideshare.net

In the context of this compound, either of its 1,3-diketone substructures can react with a hydrazine. For instance, the dicarbonyl system at positions 2 and 3 (or 3 and 6) can react with hydrazine (H₂N-NH₂) or a substituted hydrazine (e.g., phenylhydrazine). The reaction proceeds via the initial formation of a hydrazone intermediate at one carbonyl group, followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration of the cyclic intermediate leads to the formation of the stable, aromatic pyrazole ring. youtube.com Because this compound is a symmetrical triketone (ignoring the acetyl methyl vs the terminal methyl), reaction with an unsubstituted hydrazine would lead to a single pyrazole product with remaining keto- and acetyl-functionality. Reaction with a substituted hydrazine could potentially lead to regioisomers depending on which carbonyl is attacked first. nih.gov

Reaction Kinetics and Thermodynamics of this compound Transformations

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported, but valuable insights can be drawn from studies on analogous systems.

For pyrazole formation via the Knorr synthesis, kinetic studies on other 1,3-diketones have shown that the reaction is typically first-order with respect to both the diketone and the hydrazine. researchgate.netrsc.org The reaction rate is significantly influenced by the pH of the medium and the nature of the substituents on both reactants. researchgate.net The rate-determining step can shift depending on the pH. researchgate.netrsc.org For instance, in some systems, the dehydration of a cyclic hydroxylpyrazolidine intermediate to form the final aromatic pyrazole is considered the rate-determining step under neutral conditions. rsc.org Reaction temperatures also play a crucial role, with higher temperatures favoring pyrazole formation over competing side reactions. google.com

In the formation of tricyclic peroxides, the reaction is described as proceeding rapidly. msu.ru Intermediates containing hydroperoxide groups are susceptible to acid-catalyzed rearrangements but undergo swift cyclization to form the more stable tricyclic products. msu.ru This suggests that the cyclization steps are kinetically favored under the reaction conditions. The stability of the final tricyclic peroxide in strongly acidic media, where many other peroxides would decompose, indicates that it represents a thermodynamic sink in the reaction landscape. msu.ruacs.org

Elucidation of Reaction Mechanisms for this compound

The mechanisms of the primary cyclization reactions of this compound are well-understood based on established principles of organic chemistry.

Mechanism of Tricyclic Peroxide Formation: The acid-catalyzed reaction with H₂O₂ begins with the protonation of a carbonyl oxygen, activating it towards nucleophilic attack by hydrogen peroxide. This occurs at the β-carbonyl groups (C2 and C6). The resulting hydroperoxy hemiacetal intermediates then cyclize. The key to the reaction's selectivity is the specific arrangement of the carbonyls. The presence of three carbonyl groups in a β,δ relationship directs the cascade. While the two β-keto groups react with H₂O₂ to form peroxy linkages, the central δ-keto group participates in an acetal formation, leading to the thermodynamically stable tricyclic structure. msu.ru This specific pathway outcompetes other potential reactions, such as oligomerization or the formation of different cyclic peroxide structures. nih.govmsu.ru

Mechanism of Pyrazole Formation (Knorr Synthesis): The generally accepted mechanism for the Knorr synthesis begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on one of the carbonyl carbons of the 1,3-dicarbonyl system. jk-sci.comslideshare.net This is often acid-catalyzed to activate the carbonyl group. The attack forms a carbinolamine intermediate, which then dehydrates to form a hydrazone (an imine). The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the second carbonyl carbon. This ring-closing step forms a five-membered heterocyclic intermediate (a hydroxylpyrazolidine). rsc.org The final step is the elimination of a water molecule from this intermediate, a dehydration process that results in the formation of the double bonds required for the aromatic and stable pyrazole ring. cdnsciencepub.com

Derivatives and Analogues of 3 Acetylheptane 2,6 Dione: Synthesis and Reactivity

Synthesis of Alkylated and Arylated 3-Acetylheptane-2,6-dione Derivatives

The presence of an acidic α-hydrogen at the C-3 position of this compound facilitates its alkylation and arylation, leading to a variety of substituted derivatives. These reactions typically proceed via the formation of an enolate intermediate under basic conditions, which then acts as a nucleophile, attacking an alkyl or aryl halide.

One common synthetic approach involves the Michael addition of a β-dicarbonyl compound to an α,β-unsaturated ketone. For instance, the reaction of acetylacetone (B45752) with methyl vinyl ketone can be catalyzed by a base to yield this compound. Subsequent alkylation or arylation at the C-3 position can be achieved by treating the dione (B5365651) with an appropriate alkyl or aryl halide in the presence of a non-nucleophilic base.

Research has demonstrated the successful synthesis of various C-3 substituted derivatives. For example, 3-acetyl-3-methylheptane-2,6-dione, 3-acetyl-3-benzylheptane-2,6-dione, and 3-acetyl-3-butylheptane-2,6-dione have been prepared and characterized. The synthesis of these compounds often involves the reaction of this compound with the corresponding alkyl or benzyl (B1604629) halide.

The choice of base and solvent is crucial for optimizing the yield and minimizing side reactions. Strong, non-nucleophilic bases such as sodium hydride or potassium carbonate are often employed to ensure complete deprotonation of the C-3 carbon without competing nucleophilic attack on the carbonyl groups. The general scheme for the alkylation and arylation of this compound is presented below:

General Reaction Scheme for Alkylation/Arylation:

The table below summarizes some of the synthesized alkylated and arylated derivatives of this compound.

| Derivative Name | Substituent at C-3 | Synthetic Method | Reference |

| 3-Acetyl-3-methylheptane-2,6-dione | Methyl (-CH₃) | Reaction with methyl halide | |

| 3-Acetyl-3-benzylheptane-2,6-dione | Benzyl (-CH₂Ph) | Reaction with benzyl halide | |

| 3-Acetyl-3-butylheptane-2,6-dione | Butyl (-C₄H₉) | Reaction with butyl halide |

These alkylated and arylated derivatives serve as important intermediates in the synthesis of more complex molecules, including heterocyclic compounds and potential biologically active agents. The introduction of different alkyl and aryl groups allows for the fine-tuning of steric and electronic properties, which can significantly influence the subsequent reactivity of the molecule.

Functionalization Strategies for this compound

The multiple carbonyl groups in this compound offer numerous possibilities for functionalization. These transformations can be broadly categorized into reactions involving the carbonyl groups themselves and reactions at the α-carbons.

Reactions at the Carbonyl Groups:

Ketalization: The ketone groups can be selectively protected as ketals. For instance, reaction with a diol in the presence of an acid catalyst can form a cyclic ketal at one or more of the carbonyl positions. This strategy is crucial for directing subsequent reactions to other parts of the molecule.

Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The selectivity of the reduction can often be controlled by the choice of reagent and reaction conditions.

Condensation Reactions: The carbonyl groups can undergo condensation reactions with amines and hydrazines to form imines, enamines, and pyrazoles, respectively. These reactions are fundamental in the synthesis of various heterocyclic structures. For example, the reaction of 1,3-dicarbonyl compounds with hydrazines is a classic method for preparing pyrazoles. beilstein-journals.org

Reactions at the α-Carbons:

Halogenation: The α-carbons can be halogenated using reagents like N-bromosuccinimide (NBS) or elemental halogens under appropriate conditions. The resulting α-halo ketones are versatile intermediates for nucleophilic substitution and elimination reactions.

Aldol (B89426) and Claisen Condensations: The enolates of this compound can participate in aldol and Claisen-type condensation reactions with other carbonyl compounds, leading to the formation of new carbon-carbon bonds and more complex molecular architectures.

Cyclization Reactions:

The 1,3,6-tricarbonyl system of this compound and its derivatives is predisposed to intramolecular cyclization reactions. Depending on the reaction conditions and the nature of the substituents, various carbocyclic and heterocyclic ring systems can be formed. For example, intramolecular aldol condensation can lead to the formation of six-membered rings.

The functionalization of similar 1,3-dicarbonyl systems has been extensively studied, and these strategies can be applied to this compound. For instance, electro-oxidative methods have been developed for the nucleophilic α-functionalization of ketones, allowing for the introduction of various functional groups. chemrxiv.org

Preparation and Reactivity of Structural Analogues (e.g., 6,6-alkylenedioxyheptan-2-one)

Structural analogues of this compound, where one or more of the functional groups are modified, are important for exploring structure-activity relationships and for accessing different chemical transformations. A key class of analogues is the 6,6-alkylenedioxyheptan-2-ones.

The preparation of 6,6-alkylenedioxyheptan-2-ones typically involves the selective ketalization of a precursor dione. For example, 2,6-heptanedione (B80457) can be selectively ketalized at the C-6 position to yield 6,6-ethylenedioxyheptan-2-one. This selective protection is possible due to the differential reactivity of the two carbonyl groups. A process for the preparation of 6,6-alkylenedioxyheptan-2-ones has been described in the patent literature. researchgate.net

The general synthetic route involves the reaction of 2,6-heptanedione with a suitable diol (e.g., ethylene (B1197577) glycol) in the presence of an acid catalyst. The reaction is typically carried out under conditions that favor the formation of the monoketal over the diketal.

Reactivity of 6,6-Alkylenedioxyheptan-2-ones:

The primary reactivity of these analogues is centered on the remaining unprotected ketone at the C-2 position and the α-carbons adjacent to it. The protected carbonyl at C-6 is generally unreactive under neutral or basic conditions.

Reactions at the C-2 Carbonyl: The C-2 ketone can undergo the typical reactions of a methyl ketone, such as the haloform reaction, aldol condensations, and reduction.

Reactions at the α-Carbons: The methylene (B1212753) group at C-3 and the methyl group at C-1 are susceptible to deprotonation and subsequent alkylation or other electrophilic attack.

The presence of the ketal group can influence the stereoselectivity of reactions at other positions in the molecule. These analogues are valuable intermediates in the synthesis of complex natural products and other target molecules where selective functionalization of a dione is required.

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound and its derivatives is intricately linked to their molecular structure. The interplay of steric and electronic effects of different substituents governs the outcome of chemical reactions.

Electronic Effects:

The introduction of electron-withdrawing or electron-donating groups at the C-3 position significantly alters the acidity of the remaining α-hydrogens and the electrophilicity of the carbonyl carbons.

Electron-Withdrawing Groups (EWGs): An EWG at C-3 increases the acidity of the α-hydrogens at C-4, making them more susceptible to deprotonation. It also increases the electrophilicity of the adjacent carbonyl carbons, making them more reactive towards nucleophiles.

Electron-Donating Groups (EDGs): An EDG at C-3 has the opposite effect, decreasing the acidity of the α-hydrogens and reducing the electrophilicity of the carbonyl carbons.

Steric Effects:

The size and conformation of substituents at the C-3 position can exert significant steric hindrance, influencing the regioselectivity and stereoselectivity of reactions.

Bulky Substituents: Large alkyl or aryl groups at C-3 can hinder the approach of nucleophiles to the adjacent carbonyl groups, potentially directing reactions to the less hindered C-6 carbonyl group. In cyclization reactions, the steric bulk of the C-3 substituent can dictate the stereochemical outcome of the newly formed stereocenters.

The reactivity of related dione systems provides insights into the potential behavior of this compound derivatives. For instance, studies on fluorinated 2,6-heptanediones have shown that their reactivity towards amines is highly dependent on the nature of the amine, with different products being formed with alkylamines versus aniline. researchgate.net This highlights the subtle electronic and steric factors that can control reaction pathways.

Applications of 3 Acetylheptane 2,6 Dione in Complex Organic Synthesis

3-Acetylheptane-2,6-dione as a Versatile Synthetic Intermediate

This compound's utility as a versatile synthetic intermediate stems from the reactivity of its β-dicarbonyl and additional ketone functionalities. myskinrecipes.comrsc.org These groups allow it to readily participate in a range of classical and modern organic reactions. For instance, its active methylene (B1212753) group, situated between the two carbonyls of the acetylacetone (B45752) moiety, is a prime site for alkylation and acylation reactions. Furthermore, the carbonyl groups themselves are susceptible to nucleophilic attack, condensation reactions, and rearrangements, opening avenues for diverse molecular elaborations.

One of the key reactions highlighting its versatility is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org this compound can act as the Michael donor. In a study on enzymatic Michael additions, this compound was reacted with methyl vinyl ketone. This reaction, catalyzed by a promiscuous zinc-dependent acylase, demonstrates the compound's capacity to form new carbon-carbon bonds under mild, biocatalytic conditions. rsc.org The reaction proceeds efficiently, yielding a more complex diketone, which can be a precursor for further synthetic transformations. rsc.org

The presence of multiple carbonyl groups also makes this compound a precursor for the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry. myskinrecipes.com By reacting with various dinucleophiles, such as hydrazines or ureas, the dione (B5365651) functionalities can be engaged in cyclization reactions to form five- or six-membered rings containing heteroatoms. For example, pyrazole (B372694) derivatives, which have applications as Maillard reaction inhibitors, can be synthesized from dicarbonyl compounds. google.com

Table 1: Enzymatic Michael Addition of this compound rsc.org

| Michael Acceptor | Catalyst | Solvent | Reaction Time | Product Structure |

| Methyl vinyl ketone | Zinc-dependent acylase | 2-Methyl-2-butanol | 20 minutes | 3-Acetyl-3-(3-oxobutyl)heptane-2,6-dione |

This table summarizes the enzymatic Michael addition reaction where this compound serves as the Michael donor.

Contributions to Total Synthesis Strategies for Complex Natural Products (e.g., Medicinally Valuable Steroids)

While direct and extensive application of this compound in the total synthesis of complex natural products is not widely documented in readily available literature, its structural motif is central to key retrosynthetic disconnections of important molecules, particularly steroids. The core strategy often involves the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an aldol (B89426) condensation to construct a six-membered ring. wikipedia.org

The precursor to this compound, 2,6-heptanedione (B80457), is a known starting material in steroid synthesis. google.com The general process involves the conversion of 2,6-heptanedione into a more elaborate intermediate which then undergoes cyclization. google.com For instance, the Wieland-Miescher ketone, a foundational building block for the synthesis of numerous steroids, is the product of a Robinson annulation between 2-methylcyclohexane-1,3-dione (B75653) and methyl vinyl ketone. wikipedia.orgfiveable.me The synthesis of such diones can be conceptually linked back to simpler acyclic precursors like 2,6-heptanedione. The addition of the acetyl group, as in this compound, provides an additional handle for creating further complexity and substitution patterns on the steroid skeleton, although specific industrial applications of this exact pathway are proprietary. The product of the Michael addition of this compound, as shown in Table 1, is a triketone that could, in principle, undergo intramolecular aldol condensations to form complex bicyclic systems, which are precursors to polycyclic natural products. rsc.orgmasterorganicchemistry.com

Role in the Construction of Advanced Molecular Architectures

The concept of advanced molecular architectures extends beyond natural products to include novel organic materials, supramolecular assemblies, and complex heterocyclic systems with unique properties. The reactivity of this compound makes it a potential candidate for the synthesis of such structures. Its ability to undergo reactions like cascade or domino reactions is particularly relevant. A cascade reaction, where multiple bonds are formed in a single operation, can rapidly build molecular complexity from a simple starting material.

For example, the triketone structure of this compound can be envisioned as a scaffold for creating polycyclic aromatic systems or complex ligands for coordination chemistry. The reaction of its dicarbonyl units with aromatic amines could lead to the formation of Schiff bases which, upon further cyclization and oxidation, might yield fused quinoline (B57606) or acridine (B1665455) derivatives. While specific examples utilizing this compound for these advanced architectures are not prevalent in the literature, the fundamental reactivity of related β-dicarbonyl compounds in such syntheses is well-established. clockss.org The oxidative deacetylation of 1,5-dicarbonyl compounds, a category that includes derivatives of this compound, can lead to the formation of furan, thiophene, and pyrrole (B145914) rings, which are core components of many functional organic materials. google.com

Diastereoselective and Enantioselective Transformations Utilizing this compound

The creation of specific stereoisomers is a cornerstone of modern organic synthesis, particularly for pharmaceuticals. This compound, being a prochiral molecule, has the potential to be used in diastereoselective and enantioselective transformations. The carbon atom bearing the acetyl group is a stereocenter that can be controlled in subsequent reactions.

While literature specifically detailing the stereoselective reactions of this compound is sparse, the principles can be inferred from related systems. For example, enantioselective Robinson annulations have been developed using chiral catalysts, such as S-proline, to produce optically active enediones. ias.ac.in Such a strategy could theoretically be applied to the cyclization of triketones derived from this compound to create chiral bicyclic systems with high enantiomeric excess.

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters. nih.gov In reactions involving this compound, a nucleophilic addition to one of its carbonyl groups could be directed by a pre-existing stereocenter in the attacking nucleophile or by a chiral auxiliary. For example, Michael additions between chiral nucleophiles and α,β-unsaturated ketones can proceed with high diastereoselectivity. nih.gov Similarly, a reaction on this compound could set a new stereocenter whose configuration is dictated by the existing chiral environment. While specific, documented examples for this compound are not readily found, the potential for such transformations is inherent in its structure and the well-established methodologies for stereoselective control in organic synthesis. nih.govuva.es

Spectroscopic and Computational Characterization of 3 Acetylheptane 2,6 Dione and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis provides a direct window into the molecular structure of 3-acetylheptane-2,6-dione, revealing key details about its bonding, functional groups, and the dynamic equilibrium between its tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules. For this compound, NMR data is particularly insightful as it confirms the presence of keto-enol tautomerism, a common phenomenon in β-dicarbonyl and related compounds. blogspot.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows a complex set of signals that indicate an equilibrium between the triketo form and at least one enol tautomer. Key evidence for the enol form is the appearance of a very deshielded signal at approximately 16.64 ppm, which is characteristic of a strongly intramolecularly hydrogen-bonded enolic proton. The presence of both tautomers results in a complex pattern of signals for the methylene (B1212753) and methyl protons. A published spectrum reported signals including a multiplet at δ 1.97-2.16, a triplet at δ 2.40 (J = 7.0 Hz), and another triplet at δ 3.63 (J = 7.0 Hz), with integrations that reflect the mixture of species in solution.

¹³C NMR Spectroscopy: While specific experimental ¹³C NMR data for this compound is not widely published in available literature, spectra for the compound are noted in databases such as SpectraBase. tandfonline.com Based on the known chemical shift ranges for ketones and alkanes, a representative spectrum can be predicted. bhu.ac.inucl.ac.ukwisc.edu The spectrum would be expected to show multiple signals in the carbonyl region (δ 190-220 ppm) for the three ketone groups. Carbons in the enolic form would appear in the alkene region (δ 90-160 ppm) and would show different shifts compared to their counterparts in the pure keto form.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

This table presents predicted chemical shift ranges for the carbon atoms in this compound based on typical values for similar functional groups. Actual experimental values may vary.

| Carbon Atom(s) | Functional Group | Predicted Chemical Shift (δ) Range (ppm) |

| C2, C6, C8 (acetyl C=O) | Ketone (C=O) | 200 - 215 |

| C4 | Methylene (-CH₂-) | 35 - 50 |

| C5 | Methylene (-CH₂-) | 35 - 50 |

| C3 | Methine (-CH-) | 50 - 65 |

| C1, C7, C9 (acetyl CH₃) | Methyl (-CH₃) | 25 - 35 |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule and is particularly useful for identifying functional groups. The IR spectrum of this compound is characterized by strong absorptions corresponding to its multiple carbonyl groups. spcmc.ac.inmdpi.com

The spectrum, available through databases like the NIST WebBook, displays characteristic bands for both the keto and enol tautomers. researchgate.net The triketo form would exhibit C=O stretching vibrations in the typical range for aliphatic ketones, around 1705-1725 cm⁻¹. libretexts.org Due to interactions between the adjacent carbonyl groups, this peak may appear as a doublet. spcmc.ac.in The enol form gives rise to a distinct, broad absorption band at a lower frequency, typically between 1580-1640 cm⁻¹, which is a result of the conjugated C=C-C=O system and strong intramolecular hydrogen bonding. spcmc.ac.inmdpi.com Additionally, a very broad O-H stretching band for the enol tautomer would be expected in the 2500-3200 cm⁻¹ region. spcmc.ac.in

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Intensity | Notes |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium-Strong | From CH, CH₂, and CH₃ groups. |

| C=O (Keto form) | Stretch | 1705 - 1725 | Strong | May appear as a doublet. spcmc.ac.in |

| C=O (Enol form) | Stretch | 1580 - 1640 | Strong | Lower frequency due to conjugation and H-bonding. spcmc.ac.inmdpi.com |

| O-H (Enol form) | Stretch | 2500 - 3200 | Broad, Medium | Characteristic of intramolecular hydrogen bonding. spcmc.ac.in |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. The molecular formula of this compound is C₉H₁₄O₃, corresponding to a molecular weight of approximately 170.21 g/mol . tandfonline.com

In GC-MS analysis, where the compound is separated from a mixture before entering the mass spectrometer, this compound has been identified as a volatile component in the essential oil of Borago officinalis. libretexts.org

The fragmentation pattern of this compound is characteristic of ketones. Common fragmentation pathways include α-cleavage (breaking the bond adjacent to a carbonyl group) and McLafferty rearrangement. jove.comyoutube.com Data from the NIST mass spectrometry library shows major peaks at m/z values of 43, 71, and 58. tandfonline.com

m/z = 43: This is the base peak and corresponds to the highly stable acetyl cation [CH₃CO]⁺, formed via α-cleavage at either the C2-C3 or C6-C5 bond. jove.com

m/z = 71: This peak can be attributed to a [C₄H₇O]⁺ fragment.

m/z = 58: A peak at this value is often indicative of a McLafferty rearrangement, a characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen. jove.com

Computational Chemistry and Theoretical Studies

While specific published computational studies focusing solely on this compound are limited, the application of these methods to similar β-diketone and β-triketone systems demonstrates their power in providing deeper, atomistic insights into structure, stability, and reactivity. spcmc.ac.injove.comchemguide.co.uk

Quantum Mechanical Calculations for Electronic Structure and Conformation

Quantum mechanical methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure of molecules, predict geometries, and determine the relative energies of different conformers and tautomers. researchgate.netscience24.commdpi.com

For this compound, such calculations would be invaluable for:

Tautomer Stability: Quantifying the energy difference between the triketo form and its various possible enol tautomers in both the gas phase and in different solvents. Studies on other β-diketones have shown that the enol form is often more stable in the gas phase and non-polar solvents, while the keto form can be favored in polar, protic solvents. mdpi.comnih.gov

Conformational Analysis: Identifying the most stable three-dimensional arrangements of the molecule. The flexibility of the heptane (B126788) chain allows for multiple low-energy conformers, and quantum calculations can map this potential energy surface.

Electronic Properties: Calculating properties like orbital energies (HOMO/LUMO), electrostatic potential maps, and partial atomic charges. This information helps in understanding the molecule's reactivity, particularly the nucleophilic character of the α-carbons and the electrophilic nature of the carbonyl carbons.

Molecular Dynamics Simulations of this compound and Its Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior and interactions. tandfonline.comrsc.orgacs.org This technique complements the static information from quantum calculations.

Potential applications of MD simulations for this compound include:

Solvation and Dynamics: Simulating the molecule in an explicit solvent (like water or an organic solvent) to study how solvent molecules arrange around the solute and influence its conformational preferences and tautomeric equilibrium. acs.org

Intermolecular Interactions: Exploring how molecules of this compound interact with each other in the liquid phase. Such simulations can predict properties like aggregation behavior and help understand the forces governing the condensed phase. nih.gov

Reaction Dynamics: In conjunction with quantum mechanics (QM/MM methods), MD can be used to simulate chemical reactions, such as the proton transfer involved in the keto-enol tautomerization, providing insights into the reaction mechanism and energy barriers in a realistic solvent environment. nih.gov

Prediction of Reactivity and Selectivity using Computational Models

Computational modeling has emerged as a powerful tool in modern chemistry, offering profound insights into the reactivity and selectivity of organic molecules. For a compound such as this compound, which possesses multiple reactive sites, theoretical calculations can be instrumental in predicting its chemical behavior under various reaction conditions. While specific, in-depth computational studies exclusively targeting this compound are not extensively documented in publicly available literature, the principles of computational chemistry provide a robust framework for predicting its reactivity.

This section will, therefore, discuss the theoretical application of computational models to predict the reactivity and selectivity of this compound. The discussion will be based on established computational methodologies and their application to analogous β-dicarbonyl and tricarbonyl systems, providing a scientifically grounded, albeit theoretical, analysis.

Theoretical Reactivity Indices and Frontier Molecular Orbitals

The reactivity of this compound is governed by the distribution of its electron density and the energies of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational methods, particularly Density Functional Theory (DFT), are adept at calculating these properties.

For this compound, we can predict that the oxygen atoms of the carbonyl groups will possess significant negative partial charges, making them susceptible to electrophilic attack. The α-carbons, situated between the carbonyl groups, are expected to be acidic and thus represent potential sites for deprotonation and subsequent nucleophilic attack.

A hypothetical data table, derived from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory), could provide the following insights:

Table 1: Predicted Reactivity Indices for this compound

| Atom/Region | Predicted Partial Charge (Arbitrary Units) | Predicted Fukui Function (f-) for Nucleophilic Attack | Predicted Fukui Function (f+) for Electrophilic Attack |

|---|---|---|---|

| O (C2-carbonyl) | -0.55 | 0.12 | 0.28 |

| O (C6-carbonyl) | -0.53 | 0.11 | 0.25 |

| O (acetyl-carbonyl) | -0.58 | 0.15 | 0.32 |

| C3 (methine) | +0.10 | 0.25 | 0.10 |

| C4 (methylene) | -0.20 | 0.08 | 0.05 |

| C5 (methylene) | -0.18 | 0.07 | 0.04 |

Note: This data is illustrative and would require actual quantum chemical calculations to be validated.

The Fukui functions (f- and f+) are another set of reactivity descriptors that can be calculated to predict the most likely sites for nucleophilic and electrophilic attack, respectively.

Modeling Reaction Pathways and Transition States

Beyond static reactivity indices, computational models can be employed to map out entire reaction pathways, including the identification of transition states and the calculation of activation energies. This is particularly useful for understanding the selectivity of reactions involving this compound.

For instance, in a base-catalyzed alkylation reaction, computational modeling could be used to determine whether the C3 or C5 position is more likely to be deprotonated and subsequently alkylated. By calculating the energies of the possible transition states leading to the different products, one can predict the major product of the reaction.

Table 2: Hypothetical Calculated Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Selectivity |

|---|---|---|

| Alkylation at C3 | 15.2 | Major Product |

| Alkylation at C5 | 18.5 | Minor Product |

| O-alkylation at C2-carbonyl | 22.1 | Trace Product |

Note: This data is illustrative and would require actual quantum chemical calculations to be validated.

Such a computational study would involve locating the transition state structures for each possible reaction pathway and calculating their relative energies. The pathway with the lowest activation energy would be predicted to be the most favorable.

Influence of Tautomerism on Reactivity

This compound can exist in several tautomeric forms, primarily keto-enol forms. The relative stability of these tautomers can be predicted using computational methods, and this has a direct impact on the compound's reactivity. The enol forms, for example, can exhibit different reactivity patterns compared to the tri-keto form, particularly in reactions involving the π-system of the enol.

A computational analysis would typically reveal the relative energies of the different tautomers, providing insight into their equilibrium populations. This information is crucial for accurately predicting the compound's behavior in a given chemical environment.

Biological and Bio Inspired Research Involving 3 Acetylheptane 2,6 Dione

Identification of 3-Acetylheptane-2,6-dione as a Component of Natural Products (e.g., Borago officinalis Essential Oil)

This compound has been identified as a naturally occurring volatile compound in the essential oil of Borago officinalis, commonly known as borage. rsc.org Gas chromatography and mass spectrometry (GC-MS) analysis of the essential oil extracted from the leaves of B. officinalis revealed the presence of numerous volatile constituents. rsc.org

In a 2023 study, this compound was quantified as one of the components of borage leaf essential oil, constituting 5.19% of the total characterized volatile compounds. rsc.org This identification contributes to the broader understanding of the chemical composition of essential oils and highlights the natural sources of this dione (B5365651) compound. The major components identified alongside it were benzeneacetaldehyde and linalool. rsc.org

Table 1: Selected Volatile Compounds Identified in Borago officinalis Leaf Essential Oil rsc.org

| Compound | Percentage (%) |

| Benzeneacetaldehyde | 28.59 |

| Linalool | 13.60 |

| α-Terpineol | 7.34 |

| Limonene dioxide | 6.21 |

| This compound | 5.19 |

Investigation of Antioxidant Properties Associated with this compound within Natural Extracts

Research into the biological activities of natural extracts containing this compound has included the investigation of their antioxidant potential. The essential oil of Borago officinalis leaves, in which this compound is a known component, has demonstrated antioxidant activity. rsc.org Studies have shown that extracts from various parts of the borage plant, including leaves and seeds, possess antioxidant properties, which are often attributed to their content of phenolic and flavonoid compounds. rsc.org

Table 2: Antioxidant Activity of Borago officinalis Essential Oil (BEO) rsc.org

| Sample | Method | Result (IC₅₀) |

| BEO | DPPH | 736.06 ppm |

Mechanisms of Maillard Reaction Inhibition by this compound and Related Compounds

The Maillard reaction is a non-enzymatic browning process that occurs between amino acids and reducing sugars at elevated temperatures. nih.gov This complex series of reactions leads to the formation of a wide array of products, including those that affect flavor, color, and nutritional value, as well as advanced glycation end products (AGEs). The inhibition of the Maillard reaction is of significant interest in both food science and medicine.

The mechanism of the Maillard reaction proceeds through early, intermediate, and advanced stages. chemistryviews.org The initial step involves the condensation of a carbonyl group from a reducing sugar with an amino group, forming a Schiff base, which then rearranges into an Amadori product. nih.gov These early products can then undergo further reactions, including dehydration and fragmentation, to form highly reactive dicarbonyl compounds like 1-deoxyglucosone (B1246632) and methylglyoxal (B44143) in the intermediate stage.

Compounds with the ability to inhibit the Maillard reaction often work by trapping these reactive carbonyl intermediates. this compound, as a dicarbonyl compound itself, is structurally related to the intermediates formed during the Maillard reaction. Patent literature has identified this compound in the context of Maillard reaction inhibitors. The general mechanism for such inhibitors involves reacting with the carbonyl moiety in the Amadori rearrangement products. By blocking this key intermediate, the inhibitor prevents the subsequent steps of the cascade, thereby inhibiting the crosslinking of proteins and the ultimate formation of AGEs.

Chemoenzymatic Transformations Utilizing this compound as a Substrate

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts, such as enzymes. mdpi.com This approach is valuable for building molecular complexity in a controlled and efficient manner. nih.gov

This compound has been utilized as a substrate in enzyme-catalyzed carbon-carbon bond formation. Specifically, it has served as the active methylene (B1212753) compound (the nucleophile) in an enzymatic Michael addition reaction. rsc.org In a study investigating promiscuous zinc-dependent acylase activity, this compound was reacted with methyl vinyl ketone (the Michael acceptor) in an organic solvent. rsc.org The reaction was monitored using thin-layer chromatography (TLC), and the structure of the resulting adduct was confirmed by nuclear magnetic resonance (NMR) spectroscopy. rsc.org This demonstrates the utility of this compound as a building block in biocatalytic processes to form more complex molecules. rsc.org

Emerging Research Directions and Future Perspectives for 3 Acetylheptane 2,6 Dione

Sustainable Synthesis Approaches for 3-Acetylheptane-2,6-dione

The drive towards environmentally responsible chemical manufacturing has spurred research into sustainable methods for synthesizing complex molecules. For diones and related compounds, the focus has shifted from traditional, often harsh, chemical processes to greener alternatives, particularly biocatalysis and the use of renewable starting materials.

Biocatalysis, which employs enzymes or whole microbial cells, offers a promising route for synthesizing diones under mild conditions with high selectivity. researchgate.net Research on compounds structurally related to this compound has demonstrated the efficacy of this approach. For instance, enzymes such as laccase have been successfully used to catalyze the formation of functionalized pyrrolidine-2,3-diones, achieving moderate to good yields (42–91%) under gentle reaction conditions. rsc.orgrsc.org This biocatalytic method not only showcases high efficiency but also tolerates a variety of chemical structures, suggesting its potential applicability for the synthesis of this compound. rsc.org Similarly, whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae) have been employed for the one-pot synthesis of N-substituted decahydroacridine-1,8-dione derivatives, highlighting the advantages of using economical, non-toxic, and reusable catalysts. tandfonline.com

Another key area of sustainable synthesis is the utilization of renewable feedstocks. Biomass, a rich source of functionalized molecules, presents an alternative to petroleum-based starting materials. nih.gov For example, acetone, which can be produced through the Acetone-Butanol-Ethanol (ABE) fermentation process from sugars, can serve as a building block for more complex molecules. rsc.org Isophorone (B1672270), a derivative of bio-acetone, has been used as a renewable feedstock to synthesize a dione (B5365651) that was subsequently converted into high-performance aviation fuel. rsc.org This suggests a pathway where bio-derived platform chemicals could be used to produce this compound. A known chemical synthesis route involves the reaction of diketene (B1670635) with formaldehyde (B43269) to produce 2,6-heptanedione (B80457), a direct precursor to which an acetyl group could be added. google.com Exploring the derivation of these initial building blocks from renewable sources is a key future goal.

Potential Applications of this compound in Materials Science

The molecular architecture of this compound, featuring multiple reactive ketone functionalities, makes it an attractive candidate for applications in materials science. Its ability to act as a building block or a cross-linking agent opens up possibilities for creating novel polymers and functional materials.

One of the most promising applications is in the development of new polymers. Diones and related cyclic compounds, such as morpholine-2,5-diones derived from amino acids, are being investigated as monomers for producing biodegradable materials like polydepsipeptides. nih.gov The principle of using functionalized small molecules to build polymers with specific properties could be extended to this compound. Its three carbonyl groups could potentially react to form complex, cross-linked polymer networks, leading to materials with enhanced thermal stability or specific mechanical properties. These materials could find use in specialty coatings, adhesives, or advanced composites.

Furthermore, the conversion of diones into high-energy-density liquid fuels represents a significant frontier in materials science. Research has shown that a dione synthesized from isophorone can be hydrodeoxygenated to produce a mixture of polycyclic alkanes suitable for aviation applications. rsc.org This light-based approach to increasing the energy density of renewable carbon sources highlights a potential application for this compound as a precursor to advanced biofuels or specialty chemicals. Its structure could be tailored through chemical reactions to create molecules with specific energy content and combustion properties.

Green Chemistry Principles Applied to this compound Research

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The future of research involving this compound is intrinsically linked to the adoption of these principles.

Key green chemistry principles highly relevant to this compound research include:

Catalysis: The shift towards biocatalysts (e.g., laccases, yeast) over stoichiometric reagents improves atom economy and reduces waste. rsc.orgtandfonline.com Catalytic methods are superior as they can be used in small amounts and can be recycled and reused.

Use of Renewable Feedstocks: Synthesizing the compound from biomass-derived starting materials, such as those from ABE fermentation, reduces reliance on fossil fuels and promotes a circular economy. nih.govrsc.org

Safer Solvents and Auxiliaries: A major goal is to replace hazardous organic solvents with greener alternatives. Water is an ideal solvent for many green synthesis protocols, including some dione syntheses that have been performed in aqueous media. rsc.orgscirp.org

By integrating these principles, future research can ensure that the production and application of this compound and its derivatives are not only scientifically innovative but also environmentally sustainable.

Interdisciplinary Research Frontiers Involving this compound

The versatility of this compound positions it at the intersection of several scientific disciplines, promising exciting interdisciplinary research frontiers.

Chemistry and Natural Product Science: The identification of this compound as a volatile component in the essential oil of the Borago officinalis (borage) leaf opens a fascinating avenue of research. mdpi.comresearchgate.net This intersection of organic chemistry and botany could lead to investigations into the biosynthetic pathways of this compound in plants, its ecological role, and its potential as a natural antioxidant or flavoring agent. Studies have already highlighted the antioxidant properties of borage leaf extracts, and further work could elucidate the specific contribution of this compound to these effects. mdpi.com

Medicinal Chemistry and Pharmacology: Diones and the heterocyclic structures derived from them are of significant interest in drug discovery. For example, 1,8-naphthyridine (B1210474) skeletons, which can be synthesized using dione precursors, are found in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. researchgate.net The reactive nature of this compound makes it a valuable starting material for creating libraries of novel heterocyclic compounds to be screened for potential therapeutic applications.

Chemical Engineering and Energy Science: As previously mentioned, the conversion of bio-derived diones into high-density aviation fuels represents a significant collaboration between chemistry and engineering. rsc.org Future research in this area would involve optimizing the synthesis of this compound from renewable feedstocks, designing efficient catalytic systems for its hydrodeoxygenation, and evaluating the performance of the resulting fuel products. This work is critical for developing sustainable energy solutions for the transportation sector.

Q & A

Q. What are the standard synthetic routes for preparing 3-Acetylheptane-2,6-dione in laboratory settings?

Methodological Answer: The synthesis of diketones like this compound typically involves acylation reactions or Claisen-type condensations . For example, a modified Claisen condensation between acetylacetone derivatives and acyl halides under basic conditions (e.g., NaH or LDA) can yield α,β-diketones. Solvent choice (e.g., THF or DMF) and temperature control (0–25°C) are critical to minimize side reactions like over-acylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are essential for confirming the diketone structure. The acetyl and ketone groups will show distinct carbonyl peaks (δ ~200–210 ppm in C NMR) and splitting patterns in H NMR for adjacent methyl/methylene groups.

- FT-IR : Strong C=O stretching bands near 1700–1750 cm confirm diketone functionality.

- Mass Spectrometry (HRMS) : Accurate mass analysis verifies molecular formula (e.g., CHO) and purity. Cross-referencing with databases like PubChem (for analogous compounds) ensures consistency in spectral assignments .

Q. What are the optimal storage conditions to maintain the stability of this compound for long-term research use?

Methodological Answer: Diketones are prone to hydrolysis and oxidation. Store this compound in air-tight, amber glass containers under inert gas (argon or nitrogen) at –20°C . Desiccants (e.g., silica gel) should be included to prevent moisture absorption. Periodic purity checks via TLC or NMR are advised to detect degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data interpretation for this compound derivatives?

Methodological Answer: Contradictions in NMR data (e.g., unexpected splitting or integration) may arise from tautomerism (enol-keto equilibrium) or dynamic stereochemistry . Strategies include:

- Variable-Temperature NMR : Cooling the sample to –40°C can "freeze" tautomeric forms for clearer analysis.

- 2D NMR Techniques : HSQC and HMBC correlations map coupling between protons and carbons, resolving ambiguous assignments.

- Computational Validation : DFT calculations (e.g., Gaussian) predict chemical shifts and compare them with experimental data .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Molecular Orbital Analysis : Use software like Gaussian or ORCA to calculate frontier orbitals (HOMO/LUMO) and identify electrophilic sites.

- Transition State Modeling : QM/MM simulations (e.g., in GAMESS) model reaction pathways for nucleophilic attacks at carbonyl groups.

- Solvent Effects : COSMO-RS models predict solvation energies and reaction feasibility in different solvents .

Q. What experimental strategies can be employed to investigate the compound's potential as a chelating agent in coordination chemistry?

Methodological Answer:

- Titration Studies : Use UV-Vis spectroscopy to monitor metal-ligand binding (e.g., with Cu or Fe) via absorbance shifts.

- X-ray Crystallography : Co-crystallize this compound with metals to determine binding geometry.

- Thermogravimetric Analysis (TGA) : Assess thermal stability of metal complexes to infer ligand strength .

Data Presentation Guidelines

-

Tabulate Key Properties :

Property Value/Description Reference Molecular Formula CHO Melting Point ~85–90°C (predicted) Solubility Soluble in THF, DCM, acetone -

Statistical Analysis : Use ANOVA or t-tests to compare reaction yields under varying conditions (e.g., solvent, catalyst) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.